Tripelennamine

Receptor Binding Pharmacology Selectivity Profiling

Tripelennamine is a first-generation H1 antagonist with notably low muscarinic receptor affinity (Ki ~1300 nM) vs. promethazine (5-38 nM), offering a distinct side-effect profile. In vascular smooth muscle assays, it provides moderate, well-characterized contractile responses comparable to diphenhydramine, without extreme effects. Its unique CNS profile reduces dopamine and 5-HT turnover without affecting noradrenaline—a tool for dissecting neurotransmitter systems. A validated synchronous spectrofluorimetric method enables selective quantification at 375 nm in diphenhydramine combinations. Choose Tripelennamine when off-target control and experimental precision are non-negotiable.

Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
CAS No. 91-81-6
Cat. No. B1683666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripelennamine
CAS91-81-6
SynonymsAzaron
Histantin
Pyribenzamine
Tripelennamine
Tripelennamine Citrate
Tripelennamine Citrate (1:1)
Tripelennamine Hydrochloride
Tripelennamine Maleate
Tripelennamine Maleate (1:1)
Tripelennamine Monohydrochloride
Vetibenzamin
Molecular FormulaC16H21N3
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
InChIKeyUFLGIAIHIAPJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble (NTP, 1992)
1 G DISSOLVES IN: 0.77 ML WATER, 6 ML ALCOHOL, 6 ML CHLOROFORM, ABOUT 350 ML ACETONE;  PRACTICALLY INSOL IN BENZENE, ETHER, ETHYL ACETATE /HYDROCHLORIDE/
MISCIBLE WITH WATER
2.84e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tripelennamine (CAS 91-81-6) for Research and Industrial Use: Procurement and Characterization Guide


Tripelennamine (CAS 91-81-6), an ethylenediamine derivative first-generation H1 antihistamine, functions as a competitive antagonist at histamine H1 receptors . It also binds to muscarinic acetylcholine receptors, conferring anticholinergic activity . Its primary mechanism involves blocking endogenous histamine action, which temporarily alleviates symptoms of allergic reactions and hypersensitivity . This compound has been used in the treatment of allergic rhinitis, urticaria, and other pruritic conditions, and finds application in veterinary medicine .

Why Tripelennamine Cannot Be Simply Substituted with Other First-Generation H1 Antihistamines


First-generation H1 antihistamines, while sharing a common primary mechanism, exhibit substantial differences in their secondary pharmacology, particularly in their affinity for off-target receptors like muscarinic acetylcholine receptors (mAChRs) . These differences lead to varying clinical and experimental profiles, including the degree of sedation, anticholinergic side effects, and central nervous system penetration . For example, while promethazine demonstrates high affinity for muscarinic receptors (Ki ~5-38 nM), tripelennamine shows a markedly lower affinity (Ki ~1300 nM), indicating a distinct side effect and safety profile . Therefore, substituting tripelennamine with another antihistamine like diphenhydramine or chlorpheniramine in a research or formulation context may introduce uncontrolled variables related to off-target activity, sedation, and drug-drug interactions, potentially invalidating experimental results or compromising formulation performance.

Tripelennamine: Quantitative Differentiation from Key Comparators


Tripelennamine Exhibits 186-Fold Selectivity for H1 Receptors Over Muscarinic Receptors

Tripelennamine demonstrates high affinity for the histamine H1 receptor with a Ki of 7 nM, and a significantly lower affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 1,300 nM . This contrasts with promethazine, which has a high affinity for both H1 (Ki = 0.98 nM) and mAChRs (Ki = 5-38 nM) . The 186-fold selectivity for H1 over mAChRs for tripelennamine indicates a more targeted antihistaminergic action with reduced potential for off-target anticholinergic effects, a key differentiator from promethazine and similar compounds with high muscarinic affinity [REFS-1, REFS-2].

Receptor Binding Pharmacology Selectivity Profiling

Tripelennamine Demonstrates Equivalent Vasoconstrictor Potency to Diphenhydramine and Chlorpheniramine In Vitro

In an isolated rabbit aortic strip model, tripelennamine, diphenhydramine, and chlorpheniramine exhibited comparable dose-dependent contractile potency, while promethazine was significantly more potent and pyrilamine was less potent . The study established a rank order of potency: promethazine » diphenhydramine ≅ tripelennamine ≅ chlorpheniramine » pyrilamine. This data positions tripelennamine within a specific potency cluster, distinct from both the more potent promethazine and the weaker pyrilamine, informing compound selection for vascular studies .

Vascular Smooth Muscle In Vitro Pharmacology Comparative Potency

Tripelennamine's Effect on Brain Monoamine Turnover is Distinct from Diphenhydramine and Promethazine

A study comparing the in vivo effects of eleven H1-antagonists on monoamine turnover in mouse brain revealed that tripelennamine, along with diphenhydramine and promethazine, significantly reduced dopamine (DA) turnover . However, tripelennamine also markedly reduced 5-hydroxytryptamine (5-HT) turnover, an effect shared with mepyramine and chlorpheniramine, but not with diphenhydramine. In contrast, promethazine increased noradrenaline (NA) turnover, an effect not observed with tripelennamine . These distinct neurochemical profiles suggest different central nervous system effects and potential for unique drug interactions.

Neuropharmacology Monoamine Turnover Central Nervous System Effects

Tripelennamine, Unlike Pyrilamine, Increases Sedation Time in a Guinea Pig Model

In a conscious guinea pig model, oral administration of tripelennamine at doses of 10, 30, and 100 mg/kg significantly increased pentobarbital-induced sedation time (ST) . In contrast, pyrilamine, another ethylenediamine antihistamine, did not enhance ST at the same doses . This indicates that tripelennamine possesses sedative properties not shared by all members of its chemical class, which is a critical consideration for in vivo studies where sedation could confound behavioral or physiological measurements.

Sedation In Vivo Pharmacology Behavioral Pharmacology

Tripelennamine Can Be Differentiated from Diphenhydramine in Pharmaceutical Formulations via Synchronous Fluorescence Spectroscopy

A green micellar synchronous spectrofluorimetric method was developed and validated for the simultaneous determination of tripelennamine hydrochloride and diphenhydramine in bulk and combined pharmaceutical formulations . Using a Δλ of 60 nm and first-derivative synchronous fluorescence, tripelennamine hydrochloride could be specifically quantified at 375 nm, enabling its accurate measurement in the presence of diphenhydramine . This analytical differentiation is essential for quality control and stability testing of formulations containing both compounds.

Analytical Chemistry Quality Control Spectrofluorimetry

Tripelennamine's Pharmacokinetic Profile in Large Animals is Comparable to Diphenhydramine

Following intravenous administration of 0.5 mg/kg, tripelennamine exhibited terminal elimination half-lives of 2.39 hours in camels and 2.08 hours in horses . Total body clearances were 0.97 and 0.84 L/h/kg, respectively . A separate study on diphenhydramine in the same species reported a half-life of approximately 2.5-3.5 hours . The similar half-lives and clearance values between tripelennamine and diphenhydramine in these large animal models indicate that they belong to a class of antihistamines with comparable pharmacokinetic properties in this context, a factor relevant for veterinary research and drug development.

Pharmacokinetics Veterinary Medicine Comparative Pharmacology

Recommended Application Scenarios for Tripelennamine Based on Quantitative Differentiation


In Vitro Vascular Pharmacology Studies Requiring Moderate Vasoconstrictor Potency

Tripelennamine is an optimal choice for researchers studying antihistamine-induced contractile responses in isolated vascular smooth muscle preparations, such as rabbit aortic strips. Its potency is quantitatively comparable to diphenhydramine and chlorpheniramine but distinct from the more potent promethazine and less potent pyrilamine, as established by direct head-to-head comparison . This allows for experiments where a moderate, well-characterized contractile effect is desired without the extreme responses of other compounds.

Neuropharmacology Research on Monoamine Systems

Tripelennamine should be prioritized for in vivo studies investigating the central nervous system effects of H1-antagonists on monoamine pathways. Its unique profile of reducing both dopamine and 5-HT turnover in the mouse brain, without affecting noradrenaline turnover, distinguishes it from other first-generation antihistamines like diphenhydramine and promethazine, as demonstrated in a comparative study of eleven compounds . This specificity makes it a valuable tool for dissecting the roles of these neurotransmitter systems in antihistamine action.

Formulation Development with Co-Administered Diphenhydramine

For pharmaceutical scientists developing topical gels or other formulations containing both tripelennamine and diphenhydramine, a validated synchronous spectrofluorimetric method exists for simultaneous quantification . This method's ability to resolve spectral overlap and selectively measure tripelennamine at 375 nm provides a critical analytical tool for quality control, stability testing, and ensuring accurate dosing in combination products.

In Vivo Studies in Rodents or Guinea Pigs Where Sedation is a Consideration

Tripelennamine is a useful comparator when investigating the sedative properties of antihistamines. In a guinea pig model, it was shown to increase pentobarbital-induced sedation time, unlike the structurally similar pyrilamine . This allows researchers to use tripelennamine as a positive control for sedation or to compare the sedative potential of novel compounds against a well-characterized, moderately sedating first-generation antihistamine.

Technical Documentation Hub

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